molecular formula C11H19F2NO3 B11763990 tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate

tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate

Cat. No.: B11763990
M. Wt: 251.27 g/mol
InChI Key: PCFMVNMTIGNEJV-UHFFFAOYSA-N
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Description

tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions:

tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols .

Scientific Research Applications

Chemistry:

In chemistry, tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology:

In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .

Medicine:

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . The exact mechanism of action can vary based on the specific application and target molecule .

Comparison with Similar Compounds

  • tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate
  • This compound cis- and trans-mixture
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid

Comparison:

This compound is unique due to its specific substitution pattern on the piperidine ring. Compared to other similar compounds, it offers distinct reactivity and properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-7-5-14(6-11(12,13)8(7)15)9(16)17-10(2,3)4/h7-8,15H,5-6H2,1-4H3

InChI Key

PCFMVNMTIGNEJV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1O)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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